molecular formula C20H25N3O3 B15163407 6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one CAS No. 144280-20-6

6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one

Cat. No.: B15163407
CAS No.: 144280-20-6
M. Wt: 355.4 g/mol
InChI Key: ZRDDPKPUFHRKPC-UHFFFAOYSA-N
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Description

6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is a derivative of phenylhydrazine and is characterized by the presence of a nitrophenyl group and an octyl chain attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one typically involves the condensation of 2-nitrophenylhydrazine with an appropriate cyclohexadienone derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction conditions may vary depending on the specific synthetic route chosen, but common conditions include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions can lead to various substituted hydrazinylidene derivatives .

Scientific Research Applications

6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the formation of biofilms by Staphylococcus aureus, which is mediated through the inhibition of sortase A transpeptidase. This enzyme is crucial for the anchoring of surface proteins to the bacterial cell wall, and its inhibition disrupts biofilm formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit biofilm formation sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

CAS No.

144280-20-6

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-[(2-nitrophenyl)diazenyl]-4-octylphenol

InChI

InChI=1S/C20H25N3O3/c1-2-3-4-5-6-7-10-16-13-14-20(24)18(15-16)22-21-17-11-8-9-12-19(17)23(25)26/h8-9,11-15,24H,2-7,10H2,1H3

InChI Key

ZRDDPKPUFHRKPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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